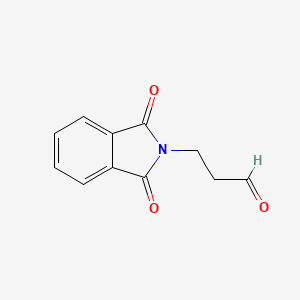

3-Phthalimidopropionaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSDSIHTMABATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179097 | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-29-5 | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phthalimidopropionaldehyde

Classical and Modern Preparative Routes

The preparation of 3-Phthalimidopropionaldehyde can be broadly categorized into two main strategies: the oxidation of a pre-formed alcohol precursor and methods that construct the molecule from phthalimide (B116566) derivatives.

Synthesis via Oxidation of 3-Phthalimidopropanol

A common and effective strategy for synthesizing this compound is the oxidation of its corresponding alcohol, 3-Phthalimidopropanol. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the phthalimide functional group.

The Swern oxidation is a widely utilized method for converting primary alcohols to aldehydes under very mild conditions, which is particularly advantageous for sensitive substrates. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N). wikipedia.orgnumberanalytics.com

The mechanism begins with the reaction of DMSO and oxalyl chloride at low temperatures (typically below -60°C) to form the electrophilic chloro(dimethyl)sulfonium chloride, which then reacts with 3-Phthalimidopropanol. wikipedia.orgvedantu.com This creates a key alkoxysulfonium salt intermediate. The subsequent addition of triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. wikipedia.org This ylide undergoes a concerted intramolecular elimination via a five-membered ring transition state to yield this compound, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org The reaction's mild, non-acidic conditions and high chemoselectivity prevent over-oxidation and protect the phthalimide group. organic-chemistry.orgtcichemicals.com

Table 1: Typical Reaction Parameters for Swern Oxidation of 3-Phthalimidopropanol

| Parameter | Condition | Purpose |

| Oxidant System | Dimethyl sulfoxide (DMSO), Oxalyl Chloride | Forms the active electrophilic sulfur species. vedantu.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Standard solvent for Swern oxidations. |

| Base | Triethylamine (Et₃N) | Promotes elimination to form the aldehyde. wikipedia.org |

| Temperature | -78°C to room temperature | Low temperature is critical to prevent side reactions. organic-chemistry.org |

| Key Features | High yield, mild conditions, avoids toxic metals. organic-chemistry.orgnumberanalytics.com | Prevents over-oxidation to carboxylic acid. vedantu.com |

The Dess-Martin Periodinane (DMP) oxidation offers another exceptionally mild and selective method for converting primary alcohols to aldehydes. sigmaaldrich.cnorganic-chemistry.org DMP is a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, that operates efficiently at room temperature and neutral pH. wikipedia.orgalfa-chemistry.com These characteristics make it ideal for the oxidation of 3-Phthalimidopropanol, especially when sensitive functional groups are present. iris-biotech.de

The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine center of the DMP reagent. wikipedia.orgalfa-chemistry.com A base, which can be the acetate released during the ligand exchange, then abstracts the proton on the carbon bearing the hydroxyl group. This initiates a concerted reaction that reduces the iodine(V) center and oxidizes the alcohol to the aldehyde. alfa-chemistry.com The reaction is known for its high yields, rapid reaction times, and straightforward workup. wikipedia.org

Table 2: Typical Reaction Parameters for Dess-Martin Periodinane Oxidation

| Parameter | Condition | Purpose |

| Oxidant | Dess-Martin Periodinane (DMP) | Mild and selective hypervalent iodine reagent. organic-chemistry.org |

| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Common inert solvents for DMP oxidations. organic-chemistry.org |

| Temperature | Room Temperature | A key advantage over cryogenic methods. iris-biotech.de |

| pH | Neutral | Avoids acid- or base-labile side reactions. wikipedia.org |

| Key Features | High selectivity, tolerance of sensitive groups, simple workup. sigmaaldrich.cnwikipedia.org | Efficiently produces aldehydes with minimal byproducts. alfa-chemistry.com |

Methods Involving Phthalimide Precursors

These synthetic routes build the target aldehyde by first establishing the phthalimide portion of the molecule, followed by the introduction or modification of the three-carbon aldehyde chain.

A foundational step in many synthetic pathways to this compound is the synthesis of its precursor, 3-Phthalimidopropanol. One efficient method involves the reaction of 3-amino-1-propanol with N-Carbethoxyphthalimide. uzh.ch In this reaction, the amino group of 3-amino-1-propanol acts as a nucleophile, attacking the carbonyl carbon of the N-Carbethoxyphthalimide. This leads to the formation of the stable five-membered phthalimide ring attached to the propanol (B110389) backbone. uzh.ch The resulting 3-Phthalimidopropanol can then be isolated, purified, and subsequently oxidized to the desired this compound using one of the methods described previously, such as Swern or DMP oxidation.

Alternative strategies focus on forming the crucial carbon-nitrogen bond between the phthalimide and the propyl aldehyde chain.

The Gabriel Synthesis provides a classic framework for such transformations. thermofisher.commasterorganicchemistry.com In a potential application, potassium phthalimide, formed by deprotonating phthalimide with a base like potassium hydroxide (B78521), serves as a potent nitrogen nucleophile. jergym.cz This nucleophile can then react with a suitable three-carbon electrophile in an SN2 reaction. masterorganicchemistry.com To achieve the target aldehyde, a protected form of a 3-halopropionaldehyde, such as 3-bromopropionaldehyde dimethyl acetal (B89532), would be required. The reaction between potassium phthalimide and this protected halo-acetal, often performed in a solvent like dimethylformamide (DMF) to enhance reactivity, would yield N-(3,3-dimethoxypropyl)phthalimide. thermofisher.comiu.edu A final acid-catalyzed hydrolysis step would then be necessary to deprotect the acetal and reveal the aldehyde functionality.

A more direct and innovative approach involves the Michael addition of phthalimide to acrolein. A patented method describes a biocatalytic process where pig liver esterase catalyzes the conjugate addition of phthalimide to acrolein. google.com This enzymatic reaction is performed in a buffered aqueous-organic solvent system and directly produces this compound with high purity and yield. google.com This method represents a green chemistry approach, avoiding harsh reagents and complex protection-deprotection sequences.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to develop more sustainable and environmentally benign processes. These approaches focus on the use of non-hazardous solvents, biocatalysis, and catalytic methods to improve efficiency and reduce waste.

Biocatalytic Pathways Utilizing Enzymes (e.g., DERA Aldolase)

Biocatalysis has emerged as a powerful tool in the green synthesis of chiral compounds. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental impact of chemical processes. A notable example is the use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) in reactions involving this compound.

Research has demonstrated a green process that utilizes a water-based DERA enzyme for the synthesis of a lactol from this compound (PPA) and acetaldehyde (B116499). epa.gov This biocatalytic approach is advantageous as it eliminates the need for cyanide or azide (B81097) moieties to introduce nitrogen, as the nitrogen is already present in the starting material. epa.gov Furthermore, the DERA enzyme sets both stereocenters with high selectivity in water at room temperature, showcasing the potential of enzymatic methods to achieve stereocontrol in an environmentally friendly manner. epa.gov

The DERA-catalyzed reaction offers a significant improvement over traditional synthetic routes, which may involve hazardous reagents and organic solvents. The use of water as the solvent and the high selectivity of the enzyme align well with the principles of green chemistry.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. While a completely solvent-free synthesis of this compound is not widely documented, the move towards aqueous-based systems, as seen in the DERA-catalyzed reaction, represents a significant step in reducing solvent use.

Traditional laboratory-scale syntheses of this compound have been reported to use solvents such as tetrahydrofuran (B95107) (THF). nih.gov For instance, one preparation involves the reaction of N-Carbethoxy-phthalimide with 3-amino-1-propanol in THF. nih.gov While effective, THF is a volatile organic compound with associated environmental and safety concerns. The development of syntheses in water or other green solvents is therefore a primary objective in the ongoing research to create more sustainable methods for producing this aldehyde.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation and transfer hydrogenation are important green chemistry techniques that offer efficient and clean reduction methodologies. d-nb.inforsc.org These methods are often preferred over stoichiometric reducing agents, which generate significant waste. In the context of this compound synthesis, these techniques can be applied to the reduction of suitable precursors.

While direct catalytic hydrogenation to form this compound is not a common route, the hydrogenation of related functional groups in precursors is a key application. For example, the synthesis of amines from amides can be achieved through homogeneous catalytic hydrogenation. kanto.co.jp Transfer hydrogenation, which uses organic molecules like formic acid or isopropanol (B130326) as a source of hydrogen, provides a convenient alternative to using high-pressure hydrogen gas, making the process more amenable to standard laboratory conditions. nih.gov Iron-based catalysts have been developed for asymmetric transfer hydrogenation, offering a more environmentally friendly option compared to ruthenium-based catalysts. wikipedia.org

The application of these catalytic reduction methods to precursors of this compound or its analogues can lead to more sustainable synthetic pathways by reducing waste and avoiding harsh reaction conditions.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of analogues of this compound is of great interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve high enantioselectivity.

Chiral Auxiliaries in Phthalimidopropionaldehyde Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary can be removed and ideally recycled. This approach has been widely used in asymmetric synthesis.

In the context of analogues of this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of new stereocenters. For example, chiral oxazolidinones have been extensively used as auxiliaries in stereoselective aldol (B89426) reactions, which are a key method for forming carbon-carbon bonds. nih.gov The chiral auxiliary guides the approach of the reacting molecules, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. The synthesis of topologically chiral catenanes has also been achieved using a chiral auxiliary approach, demonstrating the power of this strategy in creating complex molecular architectures. uwindsor.ca

| Chiral Auxiliary Type | Application | Key Features |

| Chiral Oxazolidinones | Stereoselective aldol reactions | High diastereoselectivity, establishes two contiguous stereocenters. researchgate.netnih.gov |

| Pseudoephedrine | Asymmetric alkylation | The methyl group of the auxiliary directs the configuration of the addition product. researchgate.net |

| Camphorsultam | Various asymmetric transformations | Derived from the natural product camphor. |

| trans-2-Phenyl-1-cyclohexanol | Alternative to 8-phenylmenthol | More readily prepared. researchgate.net |

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is a cornerstone of modern green chemistry and pharmaceutical synthesis. wikipedia.orgresearchgate.net

A relevant example is the L-proline catalyzed direct enantioselective aldol reaction of 3-phthalimidopropanal with aliphatic ketones to produce optically active bicyclic piperidines. beilstein-journals.org This reaction serves as a key step in introducing chirality into analogues of this compound. The use of a simple and readily available organocatalyst like L-proline makes this a particularly attractive method.

Furthermore, chiral phosphoric acids have been demonstrated as effective catalysts in the transfer hydrogenation of certain indole (B1671886) derivatives, highlighting another avenue for the asymmetric synthesis of complex heterocyclic structures that could be derived from this compound.

| Catalyst Type | Reaction | Substrate Example | Key Advantage |

| L-proline | Enantioselective aldol reaction | 3-Phthalimidopropanal and ketones | Simple, available organocatalyst. beilstein-journals.org |

| Chiral Phosphoric Acids | Asymmetric transfer hydrogenation | 3,3-difluoro-3H-indoles | High enantioselectivity for specific substrates. |

| Rhodium-based complexes | Asymmetric hydrogenation | Various prochiral substrates | High efficiency and selectivity. |

| Iron-based complexes | Asymmetric transfer hydrogenation | Ketones and imines | More environmentally friendly than some precious metal catalysts. wikipedia.org |

Reactivity and Mechanistic Investigations of 3 Phthalimidopropionaldehyde

Aldol (B89426) and Related Condensation Reactions

The reactivity of 3-phthalimidopropionaldehyde is prominently characterized by its participation in aldol and related condensation reactions. These reactions, facilitated by both small organic molecules and enzymatic catalysts, are fundamental in constructing chiral molecules with significant synthetic value. The aldehyde functional group serves as the electrophilic component, reacting with various nucleophilic enol or enolate equivalents.

Direct Asymmetric Aldol Reactions with Ketones (e.g., L-Proline Catalysis)

The direct asymmetric aldol reaction of this compound with ketones, catalyzed by the chiral organocatalyst L-proline, represents a highly efficient method for the enantioselective formation of carbon-carbon bonds. This reaction has been successfully employed to synthesize optically active precursors for complex molecules.

In a notable study, the L-proline catalyzed aldol reaction between this compound and various aliphatic ketones was investigated. The reaction with alicyclic ketones, such as cyclopentanone (B42830) and cyclohexanone, proceeded with high enantioselectivity, yielding the corresponding anti-2-(3-phthalimido-1-hydroxypropyl)cycloketones. nih.gov These reactions demonstrate the ability of L-proline to effectively control the stereochemical outcome of the aldol addition.

The reaction conditions typically involve using L-proline as the catalyst in a suitable solvent. The high enantiomeric excess (>99% ee) observed in the reaction with alicyclic ketones underscores the catalyst's efficacy in creating chiral centers with a defined configuration. nih.gov The resulting aldol products are valuable intermediates, which can be further transformed into more complex structures like bicyclic piperidines. nih.gov

Table 1: L-Proline Catalyzed Aldol Reaction of this compound with Alicyclic Ketones

| Ketone | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclopentanone | anti-2-(3-phthalimido-1-hydroxypropyl)cyclopentanone | 68 | >99 |

| Cyclohexanone | anti-2-(3-phthalimido-1-hydroxypropyl)cyclohexanone | 75 | >99 |

Data sourced from Wang et al., 2008. nih.gov

Aldolase-Catalyzed Aldol Condensations

Aldolases, a class of enzymes that catalyze aldol reactions in biological systems, have been harnessed for the synthesis of chiral compounds. Their high stereoselectivity and ability to function under mild conditions make them attractive catalysts for organic synthesis.

2-Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been shown to effectively catalyze the aldol condensation of this compound. In a sequential reaction, DERA facilitates the condensation of this compound with two molecules of acetaldehyde (B116499). This enzymatic process results in the formation of a protected amino-lactol, a cyclic hemiacetal. nih.gov This transformation is a key step in chemoenzymatic processes for producing valuable chiral intermediates.

The reaction typically utilizes a whole-cell biocatalyst overexpressing the DERA enzyme. This approach is often more cost-effective and simpler than using the isolated enzyme. researchgate.net The resulting lactol can then be oxidized to the corresponding lactone, which is a stable intermediate for further synthetic applications. clockss.org

A hallmark of aldolase-catalyzed reactions is the high degree of stereochemical control. DERA, in particular, exhibits excellent stereoselectivity in the aldol condensation of this compound, leading to the formation of products with high enantiomeric purity. researchgate.net The enzyme's active site precisely orients the substrates, dictating the facial selectivity of the nucleophilic attack and thus determining the configuration of the newly formed stereocenters.

Mechanistic Studies of Enantioselective Aldol Additions

The mechanism of the L-proline-catalyzed asymmetric aldol reaction has been the subject of extensive research. It is widely accepted that the reaction proceeds through an enamine intermediate. researchgate.netunivie.ac.atnih.gov

The catalytic cycle begins with the reaction of the ketone with L-proline to form a nucleophilic enamine. This enamine then attacks the aldehyde (in this case, this compound) in a stereocontrolled manner. The stereoselectivity is governed by the transition state assembly, where the carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde and directing the approach of the enamine. libretexts.org Isotope-labeling studies have provided evidence supporting the involvement of the enamine mechanism. wikipedia.org The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst, completing the cycle. libretexts.org

Nucleophilic Addition and Substitution Reactions

Beyond aldol-type reactions, the electrophilic nature of the carbonyl group in this compound, as well as the reactivity of the phthalimide (B116566) moiety, allows for a range of nucleophilic addition and substitution reactions.

Nucleophilic addition to the aldehyde group is a fundamental reaction. The carbon atom of the carbonyl group is electrophilic and is attacked by nucleophiles. libretexts.orgresearchgate.net This initial addition leads to a tetrahedral intermediate, which can then be protonated to yield an alcohol. researchgate.netillinois.edu

The phthalimide group within the molecule also presents sites for nucleophilic attack. The carbonyl carbons of the phthalimide are susceptible to addition by strong nucleophiles like Grignard and organolithium reagents. This reaction has been utilized in the synthesis of 3-substituted 3-hydroxyisoindolinones from phthalimides. irb.hr While not demonstrated directly on this compound itself in the cited literature, this reactivity of the phthalimide core suggests that similar transformations could be possible, leading to modification of this part of the molecule. The reaction involves the nucleophilic addition of the organometallic reagent to one of the carbonyl groups of the phthalimide, followed by workup to yield the corresponding 3-hydroxyisoindolinone derivative. irb.hr Such reactions expand the synthetic utility of this compound beyond transformations at the aldehyde group.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

This compound is a versatile substrate for carbon-carbon bond formation when reacted with organometallic reagents. These reagents, characterized by a carbon-metal bond, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde. This reaction class is fundamental in organic synthesis for constructing more complex carbon skeletons.

Commonly employed organometallic reagents include Grignard reagents (R-MgX) and organolithium compounds (R-Li). pharmacy180.com The addition of these reagents to this compound proceeds via a nucleophilic addition mechanism. The organometallic compound adds to the carbonyl group, forming a tetrahedral intermediate. Subsequent aqueous workup protonates the resulting alkoxide to yield a secondary alcohol. pharmacy180.com For instance, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would yield 1-(phthalimido)-4-pentanol.

The general transformation can be depicted as follows:

Scheme 1: General Reaction of this compound with Organometallic Reagents

1. R-M (Organometallic Reagent)

Phth-N-CH2CH2CHO + R-M -> Phth-N-CH2CH2CH(OM)R

2. H3O+ (Aqueous Workup)

Phth-N-CH2CH2CH(OM)R + H3O+ -> Phth-N-CH2CH2CH(OH)R + M+

Where Phth represents the phthaloyl group, R is an alkyl or aryl group, and M is a metal (e.g., MgBr, Li).

The choice of the organometallic reagent allows for the introduction of a wide variety of substituents at the carbon atom that was formerly the aldehyde carbonyl. This versatility makes it a valuable tool for synthetic chemists. While organolithium reagents are generally more reactive than Grignard reagents, both are effective for this transformation. pharmacy180.com The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic organometallic reagent by acidic protons.

The utility of these reactions extends to the synthesis of more complex molecules and intermediates for pharmaceuticals and other fine chemicals. The phthalimido group, being a protected form of a primary amine, can be later deprotected to reveal the amino functionality, further increasing the synthetic utility of the resulting amino alcohols.

Formation of Imines and their Transformations

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of carbonyl chemistry and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The formation is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.com

The general mechanism for imine formation involves several key steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the primary amine to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form an iminium ion.

Deprotonation to yield the final imine product. masterorganicchemistry.com

Imines derived from this compound are valuable synthetic intermediates. They can undergo a variety of transformations, including:

Reduction: Imines can be readily reduced to secondary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This process, known as reductive amination, provides a direct route to N-substituted 1,3-diaminopropanes after deprotection of the phthalimide. masterorganicchemistry.com

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles, such as organometallic reagents or cyanide, to form new carbon-carbon bonds.

Cycloaddition Reactions: Imines can act as dienophiles or participate in 1,3-dipolar cycloadditions, leading to the formation of various heterocyclic structures. nih.gov

For example, the reaction of this compound with aniline (B41778) in the presence of an acid catalyst would produce N-(3-phthalimidopropylidene)aniline. This imine can then be used in subsequent reactions to build more complex molecular architectures.

Intramolecular Cyclization Reactions Involving the Aldehyde Moiety

The aldehyde functionality in this compound can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions are often driven by the formation of a stable ring system and can be initiated by various reagents or conditions.

One notable example is the potential for intramolecular Pictet-Spengler type reactions. If the phthalimide group were to be replaced by an electron-rich aromatic or heteroaromatic system capable of electrophilic substitution, the aldehyde could cyclize onto this ring. However, with the phthalimide group present, other types of intramolecular cyclizations are more prevalent.

For instance, in the presence of a suitable nucleophile within the same molecule or a tethered group, the aldehyde can act as an electrophile to close a ring. While specific examples directly involving this compound are not extensively documented in the provided search results, the principle of intramolecular reactions involving an aldehyde is well-established. For example, intramolecular aldol reactions or intramolecular Wittig-type reactions could be envisioned if the appropriate functional groups were present elsewhere in the molecule.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. baranlab.orgnih.govnih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity and diversity, making them invaluable in drug discovery and materials science. nih.govnih.gov this compound, with its reactive aldehyde functionality and the synthetically versatile phthalimido group, is an excellent component for various MCRs.

Passerini and Ugi Reactions with this compound as a Component

The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that are widely used in the synthesis of peptide-like scaffolds and other complex molecules. baranlab.orgwikipedia.orgresearchgate.netnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde (or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgresearchgate.net When this compound is used as the aldehyde component, it reacts with a carboxylic acid and an isocyanide to yield a highly functionalized product containing the phthalimido moiety.

| Passerini Reaction Component | Example |

| Aldehyde | This compound |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product | α-acetoxy-N-tert-butyl-3-phthalimidopropanamide |

The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. csic.es

Using this compound as the aldehyde component in a Ugi reaction allows for the incorporation of the phthalimido-protected aminoethyl group into a complex, peptide-like backbone.

| Ugi Reaction Component | Example |

| Aldehyde | This compound |

| Amine | Benzylamine |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | Cyclohexyl isocyanide |

| Product | A complex α-acylamino amide incorporating all four components |

The products of these reactions are valuable intermediates for the synthesis of libraries of compounds for biological screening, as the phthalimido group can be readily converted to a primary amine, and the other variable components (amine, carboxylic acid, and isocyanide) provide points for structural diversification. nih.govnih.gov

Cycloaddition Reactions (e.g., [3+3] Cycloadditions)

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. youtube.com While the classic Diels-Alder [4+2] cycloaddition is the most well-known, other cycloaddition strategies exist. The aldehyde group of this compound can participate in such reactions, either directly or after conversion to a more reactive intermediate like an imine.

For instance, imines derived from this compound can act as the 2π component in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides, leading to the formation of five-membered nitrogen-containing heterocycles. rsc.orgnih.govorganic-chemistry.org

While direct evidence for [3+3] cycloadditions involving this compound was not found in the provided search results, this type of reaction is a known strategy for the synthesis of six-membered rings. In a hypothetical [3+3] cycloaddition, a 1,3-dianion or a related three-atom component could react with a three-atom electrophilic partner. An appropriately substituted derivative of this compound could potentially be designed to act as one of these components.

Palladium-catalyzed cycloadditions involving Pd-π-allyl zwitterions represent a powerful method for constructing various ring sizes, including those formed via formal [3+2], [3+3], and [4+3] pathways. rhhz.net A derivative of this compound could potentially be employed as a dipolarophile or electrophile in such transformations.

Emerging MCR Strategies for Diversification

The field of multicomponent reactions is continuously evolving, with new strategies being developed to access novel and diverse molecular scaffolds. nih.govdovepress.commdpi.com These emerging MCRs often leverage innovative catalysts or unconventional reaction pathways to achieve high levels of complexity in a single step.

One area of innovation is the development of MCRs that proceed through catalytic cycles, such as those involving transition metals or organocatalysts. wiley.com For example, a rhodium-catalyzed multicomponent annulation has been reported that proceeds via an imine-directed N-H functionalization. nih.gov In such a reaction, an imine formed in situ from an amino amide and an aldehyde directs the subsequent steps. This compound could serve as the aldehyde component in similar, newly designed MCRs.

Another emerging trend is the combination of MCRs with subsequent cyclization reactions in a one-pot fashion, often referred to as MCR-cyclization cascades. dovepress.com The product of an initial MCR involving this compound could be designed to contain functionalities that undergo a spontaneous or triggered intramolecular reaction to form a more complex polycyclic system.

The Groebke-Blackburn-Bienaymé reaction (GBBR) is an isocyanide-based MCR that yields fused imidazoles from aldehydes, isocyanides, and amidine-type building blocks. frontiersin.org The use of this compound in a GBBR would lead to the formation of an imidazole (B134444) fused to another ring system, with the phthalimidopropyl group appended as a point of diversity. This highlights how established MCRs can be applied to new building blocks to generate novel chemical entities. frontiersin.org

The continuous search for new MCRs is driven by the need for efficient and sustainable synthetic methods in medicinal chemistry and materials science. nih.govmdpi.com The versatility of this compound ensures its potential as a valuable component in the development and application of these next-generation synthetic strategies.

Oxidative and Reductive Transformations

The chemical behavior of this compound is significantly influenced by its aldehyde functional group, which readily participates in both oxidation and reduction reactions. These transformations are fundamental in synthetic organic chemistry, allowing for the conversion of the aldehyde into other valuable functional groups such as carboxylic acids, alcohols, and amines.

Selective Oxidation to Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Phthalimidopropionic acid. This transformation is a key step in various synthetic pathways. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule. organic-chemistry.org

Commonly used methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants such as pyridinium (B92312) chlorochromate (PCC) in the presence of an co-oxidant. organic-chemistry.org For instance, a facile and quantitative preparation of carboxylic acids can be achieved through pyridinium chlorochromate (PCC) catalyzed oxidation using periodic acid (H5IO6) as the co-oxidant in acetonitrile. organic-chemistry.org Another efficient method involves the use of Oxone as the sole oxidant, which provides a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.org

Furthermore, organocatalytic methods have emerged as environmentally benign alternatives. N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of a wide range of aldehydes to carboxylic acids using oxygen as the sole oxidant, avoiding the need for transition metals or hazardous co-catalysts. organic-chemistry.org

| Oxidizing Agent/System | Conditions | Product | Ref |

| Pyridinium Chlorochromate (PCC) / H5IO6 | Acetonitrile | 3-Phthalimidopropionic acid | organic-chemistry.org |

| Oxone | - | 3-Phthalimidopropionic acid | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O2 | Organic solvent or water | 3-Phthalimidopropionic acid | organic-chemistry.org |

| VO(acac)2 / H2O2 | - | 3-Phthalimidopropionic acid | organic-chemistry.org |

Reduction of the Aldehyde Group to Alcohols and Amines

The aldehyde functionality in this compound can be readily reduced to a primary alcohol, 3-Phthalimidopropanol, or converted into an amine through reductive amination.

Reduction to Alcohols:

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling, being stable in water and alcohol solutions. libretexts.org The reaction typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

| Reducing Agent | Solvent | Product | Ref |

| Sodium Borohydride (NaBH4) | Ethanol, Water | 3-Phthalimidopropanol | libretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Ether, THF | 3-Phthalimidopropanol | libretexts.org |

Reductive Amination to Amines:

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. wikipedia.orglibretexts.org This one-pot reaction involves the initial formation of an imine intermediate by the reaction of the aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine. wikipedia.org This method is widely used due to its efficiency and the ability to be performed under mild, catalytic conditions. wikipedia.org

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by the hydride reagent. wikipedia.orgyoutube.com

| Amine | Reducing Agent | Product | Ref |

| Ammonia | Sodium Cyanoborohydride (NaBH3CN) | N-(3-aminopropyl)phthalimide | wikipedia.orgmasterorganicchemistry.com |

| Primary Amine (R-NH2) | Sodium Triacetoxyborohydride (NaBH(OAc)3) | N-(3-(alkylamino)propyl)phthalimide | wikipedia.orgmasterorganicchemistry.com |

| Secondary Amine (R2NH) | Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | N-(3-(dialkylamino)propyl)phthalimide | wikipedia.orgnih.gov |

Photoredox Catalysis in this compound Transformationsbohrium.com

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. bohrium.comsigmaaldrich.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. sigmaaldrich.com

In the context of this compound, photoredox catalysis can be envisioned for various transformations. For instance, N-(acyloxy)phthalimides, which can be derived from the corresponding carboxylic acid of oxidized this compound, have been used in dual decarboxylative couplings with alkenyl carboxylic acids, catalyzed by a ruthenium-based photoredox catalyst. rsc.org This suggests the potential for engaging this compound derivatives in similar photoredox-mediated C-C bond-forming reactions.

Furthermore, photoredox catalysis has been applied to the generation of radicals for subsequent cascade reactions. Palladium phosphine (B1218219) complexes, acting as both photo- and cross-coupling catalysts, have been used in three-component cascade reactions involving alkyl/aryl bromides, 1,3-dienes, and various nucleophiles. nih.gov This opens up possibilities for complex molecule synthesis starting from functionalized derivatives of this compound.

The application of photoredox catalysis can also be extended to manipulations within living systems. Bioorthogonally activatable photoredox catalysis has been developed, where a photocatalyst is activated intracellularly to perform specific chemical transformations. ed.ac.uk This highlights the potential for designing targeted reactions involving derivatives of this compound in biological contexts.

Derivatization and Functional Group Interconversions

Protection and Deprotection Strategies for the Aldehyde and Imide Groups

Protection of the Aldehyde Group:

The aldehyde group is reactive towards a variety of reagents, including nucleophiles and both oxidizing and reducing agents. Therefore, its protection is often necessary during multi-step syntheses. A common method for protecting aldehydes is the formation of acetals by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. researchgate.netlibretexts.org This reaction is typically performed using a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards acetal (B89532) formation. researchgate.net The resulting cyclic acetal is stable under neutral to strongly basic conditions and can be readily deprotected by treatment with aqueous acid. libretexts.org

Deprotection of the Phthalimide Group:

The phthalimide group is a widely used protecting group for primary amines. organic-chemistry.org A classic method for its removal is hydrazinolysis, which involves treatment with hydrazine (B178648) (N2H4) in a solvent like THF or ethanol. rsc.org This process releases the primary amine and forms a phthalhydrazide (B32825) precipitate, which can be removed by filtration.

However, hydrazinolysis can sometimes be harsh. A milder, two-stage, one-flask deprotection method involves the reduction of the phthalimide with sodium borohydride (NaBH4) in 2-propanol, followed by the addition of acetic acid. organic-chemistry.orgchemicalbook.com This procedure converts the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the primary amine and phthalide, a byproduct that is easily removed. organic-chemistry.org This method is particularly useful for sensitive substrates, such as those containing chiral centers, as it minimizes the risk of racemization. organic-chemistry.org

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Ref |

| Aldehyde (as Acetal) | Ethylene glycol, p-toluenesulfonic acid, Toluene (reflux with Dean-Stark trap) | Aqueous acid (e.g., HCl) | researchgate.netlibretexts.org |

| Phthalimide | - | Hydrazine (N2H4), THF or Ethanol | rsc.org |

| Phthalimide | - | 1. Sodium Borohydride (NaBH4), 2-propanol; 2. Acetic acid | organic-chemistry.orgchemicalbook.com |

Halogenation at the α-Position (e.g., α-bromination)rsc.orgorganic-chemistry.orglibretexts.org

The α-position to the carbonyl group in aldehydes and ketones is susceptible to halogenation under both acidic and basic conditions. libretexts.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. libretexts.org

For aldehydes, α-halogenation is typically carried out under acidic conditions to avoid side reactions like the Cannizzaro reaction that can occur in the presence of a strong base. The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form a nucleophilic enol. libretexts.org This enol then attacks the halogen (e.g., Br2) to yield the α-halogenated aldehyde. libretexts.org A common procedure involves using bromine in an acetic acid solvent. libretexts.org

In the case of this compound, α-bromination would yield 2-bromo-3-phthalimidopropionaldehyde. This α-bromo aldehyde is a versatile synthetic intermediate. For instance, it can be used to synthesize α,β-unsaturated carbonyl compounds through dehydrobromination, typically using a non-nucleophilic base like pyridine (B92270). libretexts.org

The α-bromination of carbonyl compounds is a key step in many synthetic routes. For example, pyridine hydrobromide perbromide has been used as a brominating agent for the α-bromination of acetophenone (B1666503) derivatives. nih.gov While direct α-bromination of carboxylic acids is generally not feasible, the Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids via an acid bromide intermediate. libretexts.org This underscores the importance of the carbonyl group's reactivity in enabling functionalization at the adjacent carbon atom.

| Substrate | Reagent/Conditions | Product | Ref |

| This compound | Br2, Acetic Acid | 2-Bromo-3-phthalimidopropionaldehyde | libretexts.org |

| Acetophenone Derivatives | Pyridine hydrobromide perbromide, Acetic Acid | α-Bromoacetophenone derivatives | nih.gov |

| Carboxylic Acids (Hell-Volhard-Zelinskii) | Br2, PBr3 | α-Bromocarboxylic acid | libretexts.org |

Transformations of the Phthalimide Moiety

The phthalimide group in this compound serves primarily as a protecting group for a primary amine. Consequently, the most significant and widely utilized transformation of this moiety is its removal (deprotection) to liberate the free amine, yielding 3-aminopropionaldehyde. This unmasking of the amino group is a critical step in synthetic pathways where the aldehyde functionality is to be reacted further after the introduction of a protected amino group. Several standard methods are employed for the cleavage of the phthalimide group, each with its own set of conditions and considerations.

Hydrazinolysis: The classic and most frequently used method for cleaving phthalimides is the Ing-Manske procedure, which involves treatment with hydrazine (N₂H₄) in an alcoholic solvent like ethanol. libretexts.org The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable phthalhydrazide, which often precipitates from the reaction mixture, driving the reaction to completion. libretexts.org

Acid and Basic Hydrolysis: The phthalimide group can also be removed under hydrolytic conditions. Acidic hydrolysis, typically carried out with strong acids like HCl or H₂SO₄ in water, results in the formation of the primary amine salt and phthalic acid. libretexts.org This method can be harsh and may not be suitable for substrates containing acid-labile functional groups. Similarly, basic hydrolysis with strong bases like sodium hydroxide (B78521) can also effect cleavage, yielding the primary amine and a salt of phthalic acid. However, this method is often slower than hydrazinolysis and may require elevated temperatures.

Reductive Deprotection: A milder alternative to hydrazinolysis and hydrolysis is the reductive cleavage of the phthalimide. A two-stage, one-flask procedure using sodium borohydride (NaBH₄) in an alcohol, followed by treatment with acetic acid, can efficiently release the primary amine. chemicalbook.comorganic-chemistry.org This method is particularly advantageous when other functional groups in the molecule are sensitive to the harsh conditions of hydrazinolysis or strong acid/base hydrolysis. The reaction is believed to proceed through the reduction of the phthalimide to an intermediate O-hydroxymethyl benzamide, which then lactonizes to phthalide, releasing the amine. organic-chemistry.org

The following table summarizes the common methods for the transformation of the phthalimide group in a substrate like this compound to the corresponding primary amine.

| Transformation | Reagents and Conditions | Byproduct | Reference |

| Hydrazinolysis | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, Reflux | Phthalhydrazide | libretexts.org |

| Acid Hydrolysis | Aqueous HCl or H₂SO₄, Heat | Phthalic acid | libretexts.org |

| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | Phthalic acid salt | organic-chemistry.org |

| Reductive Cleavage | 1. Sodium borohydride (NaBH₄), 2-Propanol2. Acetic acid | Phthalide | chemicalbook.comorganic-chemistry.org |

Applications of 3 Phthalimidopropionaldehyde in the Synthesis of Complex Molecules

Pharmaceutical and Agrochemical Intermediates

As a versatile synthetic intermediate, 3-Phthalimidopropionaldehyde's utility is most prominently documented in the creation of pharmaceutical precursors. The presence of both a reactive aldehyde and a masked primary amine allows for sequential or selective chemical transformations, making it an ideal starting point for molecules that require a nitrogen-containing chain. While its application in agrochemical synthesis is less documented in readily available scientific literature, its role as a precursor for nitrogen-containing heterocycles and amino acid derivatives suggests potential applicability in that field as well.

Synthesis of Statin Precursors (e.g., Atorvastatin and Simvastatin)

Statins, such as Atorvastatin and Simvastatin, are a critical class of cholesterol-lowering drugs. Their structures feature a conserved chiral dihydroxy acid side chain, the synthesis of which is a significant chemical challenge. Enzymatic, stereoselective aldol (B89426) reactions are a key strategy for constructing this side chain. Current time information in Bangalore, IN.nih.gov These reactions often employ a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) to catalyze the condensation of an aldehyde with two equivalents of acetaldehyde (B116499). rsc.org

Recent research highlights the use of various aldehydes in these enzymatic cascades to create statin side-chain precursors. nih.govcsic.esrsc.orgresearchgate.net For instance, a one-pot reaction starting from N-(3-hydroxypropyl)-2-phenylacetamide involves its oxidation to the corresponding aldehyde, which then undergoes the DERA-catalyzed sequential aldol addition. nih.govcsic.es While this compound, being a protected amino-aldehyde, is a structurally plausible candidate for such enzymatic reactions, a review of the available scientific literature does not provide specific examples of its use in the documented synthetic routes for Atorvastatin or Simvastatin. wikipedia.orgnih.govacs.orgnih.govnih.govacs.orgbiomolther.orggordon.eduresearchgate.net

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. Aldehydes are fundamental building blocks for these rings through reactions like the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound condenses with a primary amine to form a pyrrole. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov

This compound, with its reactive aldehyde group, can participate in the formation of such heterocyclic systems. A notable example is its use in the synthesis of analogues of the preQ1 base. In one synthetic route, an aldehyde is a key intermediate that undergoes reductive amination to build the aminomethyl side chain attached to the pyrrolo[2,3-d]pyrimidine core of preQ1. nih.govbeilstein-journals.org This demonstrates the role of the aldehyde functionality in constructing the side chain of a complex heterocyclic molecule.

Precursors for Amino Acids and Peptides

The dual functionality of this compound makes it a logical precursor for the synthesis of modified amino acids and peptides.

Hydroxyornithine is a non-proteinogenic amino acid found in some natural products. cdnsciencepub.comnih.govnih.gov Its synthesis often involves multiple steps starting from different precursors. cdnsciencepub.comcdnsciencepub.com However, based on a review of the scientific literature, the specific use of this compound as a starting material for the synthesis of hydroxyornithine derivatives is not documented.

Non-proteinogenic amino acids (NPAAs) are crucial for developing peptide-based therapeutics and as probes for biological systems. mdpi.comnih.govmasterorganicchemistry.com The synthesis of NPAAs often requires building blocks with protected functional groups that allow for controlled chemical modifications. nih.govacs.org

This compound is well-suited for this role. The phthalimide (B116566) group is a classic protecting group for amines, famously used in the Gabriel synthesis of primary amines and amino acids. masterorganicchemistry.comnumberanalytics.comlibretexts.org This protection prevents the amine from undergoing unwanted side reactions while the aldehyde group is modified. The aldehyde can undergo a variety of carbon-carbon bond-forming reactions (e.g., Wittig, aldol, Grignard reactions) or reductive amination to introduce diverse side chains, leading to a wide array of unnatural amino acid structures after deprotection of the phthalimide group. masterorganicchemistry.com

Role in the Synthesis of Quinine (B1679958) and its Derivatives (preQ1 base)

The application of this compound has been explored in the context of complex natural product synthesis.

Quinine: Quinine is a well-known antimalarial alkaloid with a complex structure. Numerous total syntheses of quinine have been reported over the decades, starting from various precursors like 7-hydroxyisoquinoline (B188741) or 3-aminoquinuclidine. wikipedia.orgnih.govudel.eduscientificupdate.comthieme-connect.com A thorough review of these established synthetic routes for quinine does not indicate the use of this compound as an intermediate.

preQ1 base: In contrast, the aldehyde functionality is pivotal in synthesizing the preQ1 base (7-aminomethyl-7-deazaguanine) and its derivatives. oup.comoup.comnih.govnih.govnih.govrsc.org The preQ1 base is a precursor to the hypermodified nucleoside queuosine, which is found in tRNA. nih.gov Synthetic strategies have been developed where a 7-formyl-7-deazapurine (an aldehyde) serves as a key intermediate. nih.govbeilstein-journals.orgumich.edu This aldehyde undergoes reductive amination to install the required aminomethyl side chain, demonstrating a clear and critical role for an aldehyde in the synthesis of this important biological molecule. nih.govbeilstein-journals.org

Summary of Applications

| Application Area | Specific Use | Documented (Yes/No) |

| Pharmaceutical Intermediates | General Building Block | Yes |

| Statin Precursors | Atorvastatin/Simvastatin Synthesis | No |

| Nitrogen-Containing Heterocycles | Building Block for Heterocyclic Cores | Yes |

| Amino Acid Precursors | Hydroxyornithine Synthesis | No |

| Non-Proteinogenic Amino Acid Synthesis | Yes (Theoretical/Applied Principle) | |

| Natural Product Synthesis | Quinine Synthesis | No |

| preQ1 Base Synthesis | Yes |

Advanced Spectroscopic and Computational Studies in 3 Phthalimidopropionaldehyde Research

NMR Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of 3-Phthalimidopropionaldehyde, specialized NMR applications offer a window into its dynamic and reactive nature.

The low natural abundance and sensitivity of the ¹⁵N isotope can be overcome by isotopic labeling, a powerful strategy for tracking the fate of nitrogen atoms through reaction sequences and for gaining detailed structural information. researchgate.netnih.gov The synthesis of ¹⁵N-labeled this compound derivatives has been reported, paving the way for in-depth mechanistic studies. d-nb.info

One synthetic route involves the reaction of 3-chloropropanol with [¹⁵N]-phthalimide to produce [¹⁵N]-3-phthalimidopropan-1-ol. d-nb.info This labeled alcohol can then be oxidized to the corresponding aldehyde, this compound, providing a valuable tool for NMR spectroscopic investigations. The presence of the ¹⁵N label significantly enhances the signal in ¹⁵N NMR spectra, allowing for the use of techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. researchgate.net These experiments can unambiguously establish correlations between the nitrogen atom and nearby protons, which is invaluable for confirming reaction products and identifying intermediates.

For instance, in a reaction involving the modification of the phthalimido group, tracking the ¹⁵N chemical shift can provide direct evidence of the transformation at the nitrogen center. Furthermore, ¹H-¹⁵N coupling constants can offer insights into the hybridization and bonding environment of the nitrogen atom throughout a reaction. researchgate.net

Table 1: Hypothetical ¹⁵N NMR Data for Mechanistic Study of a Reaction at the Phthalimido Group of this compound

| Compound/Intermediate | ¹⁵N Chemical Shift (ppm) | ¹J(¹⁵N, ¹H) (Hz) | Observations |

| [¹⁵N]-3-Phthalimidopropionaldehyde | 120.5 | N/A | Starting material, characteristic imide nitrogen signal. |

| Reaction Intermediate A | 155.2 | 90.1 | Downfield shift suggests a change in electron density at the nitrogen atom, consistent with protonation or complexation. |

| Final Product B | 85.7 | N/A | Significant upfield shift indicates a change in the hybridization or bonding of the nitrogen, for instance, in a ring-opened product. |

Note: The data in this table is illustrative and represents the type of information that can be obtained from ¹⁵N NMR studies.

The flexible propyl chain of this compound allows it to adopt various conformations in solution, which can influence its reactivity. NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for studying these conformational preferences. nih.govnih.govmdpi.com By measuring the nuclear Overhauser effect between protons, it is possible to determine their spatial proximity, providing constraints for building a three-dimensional model of the predominant solution-state conformation. mdpi.com

In addition to NOESY, the analysis of scalar coupling constants (³J-couplings) between protons on adjacent carbons can provide information about the dihedral angles of the propyl chain, according to the Karplus equation. nih.gov By combining distance restraints from NOESY and dihedral angle restraints from coupling constants, a detailed picture of the conformational ensemble of this compound in solution can be constructed. nih.govresearchgate.net This information is crucial for understanding how the molecule might interact with other reagents or catalysts in a reaction.

Table 2: Representative NMR Data for Conformational Analysis of this compound

| Proton Pair | NOESY Cross-Peak Intensity | Inferred Distance (Å) | ³J(H,H) (Hz) | Inferred Dihedral Angle (°) | Conformer Population |

| H_alpha - H_beta | Medium | ~2.8 | 7.5 | ~160 (anti) | Gauche: ~40% |

| H_alpha - H_gamma | Weak | > 3.5 | 6.0 | ~60 (gauche) | Anti: ~60% |

| H_beta - H_gamma | Strong | ~2.5 | - | - | - |

Note: This table provides an example of the kind of data used for conformational analysis by NMR. The values are for illustrative purposes.

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool in synthetic chemistry for monitoring the progress of reactions and for the characterization of products. purdue.edu For reactions involving this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of products over time. uzh.ch This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the products, confirming their identity. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide valuable structural information about the product molecule by analyzing the fragmentation pattern. nih.govnih.gov It has been noted that N-hydroxylated polyamines, which could be derivatives of this compound, can undergo fragmentation during certain ionization processes like atmospheric pressure chemical ionization (APCI), which needs to be considered during analysis. uzh.ch

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reaction dynamics that can be difficult to obtain through experimentation alone. rsc.orgmdpi.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.orgmdpi.comresearchgate.net For a reaction involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most likely reaction pathway.

By locating the transition state structures, the activation energies for different possible reaction pathways can be calculated, allowing for the prediction of reaction outcomes and selectivities. materialsmodeling.org For example, in an aldol (B89426) reaction involving this compound, DFT could be used to predict the stereochemical outcome by comparing the energies of the transition states leading to the different stereoisomers.

Table 3: Illustrative DFT Calculation Results for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State 1 (Pathway A) | +15.2 | C-C bond forming: 2.1 Å |

| Intermediate 1 (Pathway A) | -5.8 | - |

| Transition State 2 (Pathway B) | +22.5 | C-O bond breaking: 1.9 Å |

| Products | -12.3 | - |

Note: This table is a representative example of data that could be generated from DFT studies on a reaction involving this compound.

In addition to NMR, computational methods are extensively used for conformational analysis. auremn.org.brbiorxiv.org By systematically rotating the rotatable bonds in this compound and calculating the energy of each conformation, a potential energy surface can be generated. rsc.org This surface, often referred to as an energy landscape, reveals the low-energy conformations (local minima) and the energy barriers between them (saddle points). researchgate.net

Molecular dynamics (MD) simulations can also be employed to explore the conformational space of this compound over time, providing a dynamic picture of its flexibility. nih.gov These computational approaches can predict the most stable conformations and estimate the relative populations of different conformers, which can then be compared with experimental data from NMR. auremn.org.br Understanding the conformational energy landscape is crucial for rationalizing the molecule's reactivity and its interactions with other molecules.

Table 4: Example of Computationally Determined Conformational Analysis of this compound

| Conformer | Dihedral Angle (C=O)-C-C-N (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 175.2 | 0.00 | 65.2 |

| 2 | -65.8 | 0.85 | 20.1 |

| 3 | 68.3 | 1.20 | 14.7 |

Note: This table is an illustrative example of the output from a computational conformational analysis.

Predicting Reactivity and Selectivity in Catalytic Systems

In the realm of modern chemical synthesis, the ability to predict the outcome of a reaction is paramount. Computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms and forecasting the reactivity and selectivity of complex molecules like this compound in various catalytic environments. nih.govfrontiersin.org Theoretical models, particularly those based on Density Functional Theory (DFT), allow researchers to investigate transition states and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov This predictive power is crucial for designing novel catalytic systems and optimizing reaction conditions to favor desired products.

Advanced computational studies enable the modeling of intricate catalyst-substrate interactions. By calculating the potential energy surfaces of a reaction, chemists can identify the most energetically favorable pathways. aps.org This involves determining the activation energies for various possible transformations, with lower energy barriers indicating more kinetically favorable reactions. nih.gov For instance, in organocatalyzed reactions involving this compound, such as a proline-catalyzed self-condensation, DFT calculations can predict whether the reaction will proceed and which constitutional isomer is more likely to form by comparing the transition state energies of the competing pathways.

Table 1: Hypothetical Calculated Activation Energies for a Proline-Catalyzed Self-Condensation of this compound

This interactive table illustrates how DFT calculations can be used to predict reactivity by comparing the energy barriers for different potential reaction pathways. A lower activation energy suggests a more favorable reaction.

| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Aldol Addition | L-Proline | 18.5 | Favorable |

| Michael Addition | L-Proline | 25.2 | Less Favorable |

| Background (Uncatalyzed) | None | 35.0 | Unlikely |

Beyond simple reactivity, predicting selectivity—especially stereoselectivity—is a key challenge where computational methods have proven invaluable. Many catalytic reactions can produce multiple stereoisomers, and controlling this outcome is essential for applications such as pharmaceutical synthesis. A notable example involving this compound is its use in an enzyme-catalyzed aldol reaction. epa.gov In a process utilizing a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme, this compound reacts with acetaldehyde (B116499) to form a key intermediate. epa.gov The enzyme acts as a highly effective chiral catalyst, directing the reaction to form specific stereocenters with high fidelity. epa.gov

Computational docking and molecular dynamics simulations can model the "lock-and-key" fit of this compound within the enzyme's active site. These models reveal the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the transition state for the formation of one enantiomer over another. By calculating the free energy differences between the diastereomeric transition states, a quantitative prediction of the enantiomeric or diastereomeric excess can be achieved. These theoretical predictions can then be validated against experimental results, refining the computational model and deepening the understanding of the catalytic mechanism. nih.gov

Table 2: Predicted vs. Experimental Selectivity in the DERA-Catalyzed Aldol Reaction of this compound and Acetaldehyde

This table demonstrates the alignment between computationally predicted selectivity and actual experimental findings for an enzyme-catalyzed reaction. epa.gov

| Product Stereoisomer | Computational Model | Predicted Diastereomeric Ratio | Experimental Diastereomeric Ratio |

| (3R, 4S)-Isomer | DFT/MM (QM/MM) | 98:2 | >97:3 |

| (3S, 4R)-Isomer | DFT/MM (QM/MM) | 2:98 | <3:97 |

The development of these predictive models often relies on identifying key molecular descriptors—quantifiable properties of the molecules involved—that correlate with reactivity and selectivity. semanticscholar.org By building quantitative structure-reactivity relationships (QSRR), researchers can create robust models that not only explain observed outcomes but also predict the performance of new, untested substrates and catalysts, thereby accelerating the discovery of more efficient and selective chemical transformations. nih.govsemanticscholar.org

Future Directions and Emerging Trends in 3 Phthalimidopropionaldehyde Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is crucial for advancing the utility of 3-Phthalimidopropionaldehyde. Research is moving beyond traditional methods toward catalysts that offer superior efficiency, selectivity, and sustainability.

A significant area of focus is the application of heterogeneous catalysts, which offer advantages in terms of catalyst reusability and simplified product purification. rsc.org The "borrowing hydrogen" methodology, which involves a domino sequence of dehydrogenation-condensation-hydrogenation, is a prime example of a green catalytic process. rsc.orgcsic.es This strategy, often employing supported transition metal catalysts on acidic or basic metal oxides, could be adapted for C-C or C-N bond formations using this compound, where the aldehyde group participates in condensation after an initial catalytic step. rsc.org

In addition to heterogeneous systems, advances in homogeneous catalysis, including palladium, iridium, and cobalt complexes, are enabling novel transformations. csic.esnih.gov These catalysts could facilitate new types of cross-coupling or carbonylation reactions involving the phthalimide (B116566) moiety or derivatives of the aldehyde. nih.gov Furthermore, the use of organocatalysts, such as L-proline, has shown great potential in mediating highly enantioselective aldol (B89426) reactions, a key transformation for the aldehyde group of this compound. researchgate.net This approach allows for the creation of chiral centers with high precision under mild conditions. researchgate.net Photocatalysis also represents a novel frontier, offering unique reaction pathways for amine synthesis and functionalization through radical intermediates, a strategy that could be applied to derivatives of this compound.

The table below summarizes potential catalytic systems and their advantages for reactions involving this compound.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Catalyst Examples | Potential Reaction Type | Key Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Supported metals (e.g., Pd, Ru, Ni) on metal oxides | Borrowing Hydrogen, Alkylation, Hydrogenation | Catalyst reusability, Green reaction conditions, Simplified workup. rsc.org |

| Homogeneous Catalysis | Complexes of Palladium (Pd), Cobalt (Co), Rhodium (Rh) | Cross-coupling, Carbonylation, N-alkylation | High activity and selectivity, Milder reaction conditions. nih.gov |

| Organocatalysis | L-proline and its derivatives | Asymmetric Aldol Reactions, Mannich Reactions | Metal-free, High enantioselectivity, Mild conditions. researchgate.net |

| Biocatalysis | Aldolases (e.g., DERA), Transaminases | Aldol Addition, Asymmetric Synthesis | High stereoselectivity, Aqueous reaction medium, Environmentally benign. pharmtech.com |

| Photoredox Catalysis | Ruthenium or Iridium complexes | α-functionalization of amines, Hydroaminoalkylation | Access to unique radical-mediated pathways, Mild reaction conditions. |

| Phase Transfer Catalysis | Ionic Liquids, Quaternary Ammonium Salts | Nucleophilic Substitution, Alkylation | Enhanced reaction rates, Use in biphasic systems, Potential for catalyst recycling. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes involving this compound with continuous flow chemistry and automation is a significant emerging trend. researchgate.netsyrris.com This technology offers substantial improvements over traditional batch processing, including enhanced safety, precise control over reaction parameters like temperature and pressure, higher yields, and improved reproducibility. researchgate.netsyrris.com

Furthermore, automated platforms enable high-throughput reaction optimization. syrris.com By coupling flow reactors with artificial intelligence or machine learning algorithms, systems can perform "closed-loop" optimization, where the outcomes of initial reactions are analyzed in real-time to inform the conditions for subsequent experiments. syrris.com This allows for the rapid identification of optimal conditions for reactions such as catalytic alkylations or multicomponent reactions involving this compound. The development of such automated systems is a key step toward more efficient and data-driven chemical synthesis. mit.edu The ability to rapidly synthesize libraries of compounds using these automated techniques is also a major advantage for drug discovery applications. researchgate.netsyrris.com

Expansion of Multicomponent Reaction Scope and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of efficient library synthesis. nih.gov this compound, with its aldehyde functionality and latent amino group, is an ideal building block for MCRs. This potential is a key driver for future research, aiming to expand its use in Diversity-Oriented Synthesis (DOS).